7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
The compound “7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[132106,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one” is a complex organic molecule with a unique structure This compound features multiple functional groups, including fluorine, sulfur, and phosphorus atoms, as well as purine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine and pyrimidine rings, followed by the introduction of fluorine and sulfur atoms. The final steps involve the formation of the tricyclic structure and the addition of the phosphate groups. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halide ions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution of the fluorine atoms could result in the formation of various halogenated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a useful tool for studying biochemical processes.
Medicine: The compound’s potential biological activity suggests it could be developed into a therapeutic agent for treating various diseases.
Industry: Its unique properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonds, van der Waals forces, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-chloro-3H-pyrrolo[2,3-d]pyrimidin-4-one
- 7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure. This combination allows it to interact with a wide range of molecular targets, making it a versatile tool for scientific research. Additionally, the presence of fluorine atoms can enhance its stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H22F2N8O10P2S2 |
---|---|
Molecular Weight |
710.5 g/mol |
IUPAC Name |
7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22F2N8O10P2S2/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33)/t8-,9-,11+,13?,14?,15+,20-,21-,42?,43?/m1/s1 |
InChI Key |
SIIGKCBSQKWSLM-BDJOQJDRSA-N |
Isomeric SMILES |
C1[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=S)(OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)S)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)S)O)O |
Origin of Product |
United States |
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